molecular formula C20H19ClN4O3 B4520768 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone

Cat. No.: B4520768
M. Wt: 398.8 g/mol
InChI Key: PRKONWZRYHONPX-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 2 with a 2-oxoethyl group linked to a 4-(3-chlorophenyl)piperazine moiety and at position 6 with a 2-furyl group. Its molecular formula is C₂₁H₂₀ClN₅O₃ (approximate molecular weight: 449.87 g/mol).

Properties

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-15-3-1-4-16(13-15)23-8-10-24(11-9-23)20(27)14-25-19(26)7-6-17(22-25)18-5-2-12-28-18/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKONWZRYHONPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chlorophenylpiperazine with a suitable acylating agent to form an intermediate, which is then reacted with a furyl-substituted pyridazinone under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted analogs of the original compound.

Scientific Research Applications

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives are known to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and antiplatelet activities.

Comparison with Similar Compounds

Key Findings

Piperazine Substituent Effects: The 3-chlorophenyl group on the target compound’s piperazine may enhance receptor binding compared to 2-fluorophenyl () or 4-fluorophenylsulfonyl (). The 2-methoxyphenyl group in ’s analog confers higher MAO-B selectivity (IC₅₀: 0.013 µM), suggesting that electron-donating groups optimize enzyme interaction .

Pyridazinone Substituent Roles: The 2-furyl group in the target compound introduces heterocyclic diversity, which may modulate solubility and metabolic stability compared to 4-chlorophenyl () or styryl groups (). Analogs with benzal hydrazone () or methylsulfanylphenyl () substituents exhibit distinct activity profiles, emphasizing the importance of substitution patterns for target selectivity.

The target compound’s 3-chlorophenyl-furyl combination may balance MAO inhibition and anti-inflammatory effects, as seen in ’s hydrazone derivative .

Biological Activity

The compound 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes various research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:

  • Piperazine moiety : Known for its role in various pharmacological activities.
  • Pyridazinone core : A heterocyclic compound that often exhibits diverse biological properties.
  • Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.

Molecular Formula

The molecular formula of the compound is C19H20ClN3O3C_{19}H_{20}ClN_3O_3.

PropertyValue
Molecular Weight363.83 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticonvulsant Activity

Research has indicated that derivatives of pyridazinones, including this compound, exhibit anticonvulsant properties. A study evaluated its efficacy using various seizure models:

  • Maximal Electroshock (MES) Test : Demonstrated significant protective effects against induced seizures.
  • Subcutaneous Pentylenetetrazole (scPTZ) Test : Showed a lower effective dose compared to traditional anticonvulsants like valproic acid, indicating potential as a novel anticonvulsant agent.

Analgesic Effects

In addition to anticonvulsant activity, this compound has been assessed for analgesic properties. It was tested in animal models for pain relief and showed promising results, suggesting that it may modulate pain pathways effectively.

The proposed mechanisms through which this compound exerts its effects include:

  • GABAergic Modulation : Potential enhancement of GABA receptor activity leading to increased inhibitory neurotransmission.
  • Calcium Channel Blockade : Inhibition of voltage-gated calcium channels which may contribute to both anticonvulsant and analgesic effects.

Study 1: Anticonvulsant Evaluation

A detailed study investigated the anticonvulsant effects of the compound in a series of animal models. Results indicated that the compound exhibited a significant reduction in seizure frequency and duration compared to control groups.

Study 2: Analgesic Assessment

In another study focused on pain models, the compound was administered to rodents subjected to inflammatory pain. The results showed a marked decrease in pain responses, supporting its potential use as an analgesic.

Q & A

Basic: What are the critical steps and considerations for synthesizing this compound with high purity?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Core formation : Constructing the pyridazinone ring via cyclization of dihydropyridazine precursors under controlled pH and temperature .
  • Functionalization : Introducing the 3-chlorophenylpiperazine moiety via nucleophilic substitution or coupling reactions. Evidence suggests using bromoacetyl intermediates (e.g., bromoacetyl chloride) to attach the piperazine group, requiring anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions .
  • Purification : Techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetonitrile) are critical for isolating high-purity product .
    Key parameters : Reaction temperature (0–25°C for bromoacetyl coupling), solvent choice (chloroform or methyl ethyl ketone for stability), and stoichiometric ratios to minimize byproducts .

Basic: How is the structural identity and purity of this compound confirmed in academic research?

Answer:
A combination of analytical techniques is used:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons to confirm substituent positions (e.g., furyl group at C6, piperazinoethyl at C2) .
    • IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and piperazine N–H stretches (~3300 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C₂₁H₂₁ClN₄O₃: ~412.12) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced: What experimental models are used to evaluate its anti-inflammatory and analgesic activities?

Answer:

  • In vivo models :
    • Carrageenan-induced paw edema (rat) : Measures anti-inflammatory activity by quantifying edema reduction over 4–6 hours. Doses typically range from 10–50 mg/kg, administered intraperitoneally .
    • Acetic acid-induced writhing (mouse) : Evaluates analgesic effects by counting abdominal constrictions post-compound administration (compared to standards like aspirin) .
  • In vitro assays :
    • COX-1/COX-2 inhibition : ELISA-based assays using purified enzymes to determine selectivity ratios .
      Key metrics : Dose-response curves, IC₅₀ values, and statistical significance (p < 0.05 via ANOVA) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

Answer:

  • Substituent variation :
    • Replace the 3-chlorophenyl group with 4-fluorophenyl or pyridyl moieties to modulate receptor affinity .
    • Modify the furyl group (e.g., thiophene or phenyl) to enhance lipophilicity .
  • Linker optimization : Shorten or lengthen the oxoethyl chain to alter conformational flexibility .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., analogs in ) or docking studies to identify critical binding interactions with targets like serotonin receptors .
    Methodology : Parallel synthesis of derivatives, followed by bioassays and computational clustering to identify activity trends .

Advanced: How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Answer:

  • Standardize assays : Ensure consistent cell lines (e.g., RAW 264.7 for inflammation), reagent batches, and incubation times .
  • Control variables : Account for differences in solvent (DMSO concentration ≤0.1%), animal strain (e.g., Sprague-Dawley vs. Wistar rats), and administration routes .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers or methodological discrepancies .

Advanced: What computational approaches are used to predict its pharmacokinetic properties or toxicity?

Answer:

  • Quantum-chemical modeling : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity and metabolic pathways .
  • Molecular dynamics (MD) : Simulate binding stability with targets like 5-HT₁A receptors (≥100 ns simulations) .
  • ADMET prediction : Tools like SwissADME or ProTox-II estimate bioavailability, CYP450 interactions, and hepatotoxicity based on structural descriptors .

Advanced: How can researchers investigate its potential off-target effects or polypharmacology?

Answer:

  • Kinome-wide profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify unintended kinase interactions .
  • Transcriptomics : RNA-seq of treated cells (e.g., HEK293) to detect differentially expressed genes linked to secondary pathways .
  • Thermal shift assays : Monitor protein stability changes in cell lysates to uncover off-target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.